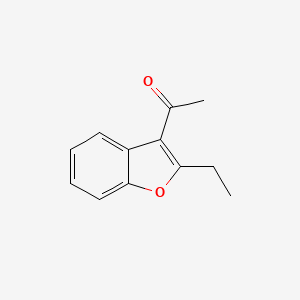
3-Acetyl-2-ethylbenzofuran
Overview
Description
3-Acetyl-2-ethylbenzofuran: is an organic compound with the molecular formula C12H12O2 It belongs to the benzofuran family, which is known for its diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 3-Acetyl-2-ethylbenzofuran typically begins with 2-ethylbenzofuran.
Reaction with Acylating Agents: The 2-ethylbenzofuran is reacted with acylating agents such as acetyl chloride under basic conditions to introduce the acetyl group at the 3-position.
Optimization: The reaction conditions, including temperature and solvent, can be optimized to achieve higher yields and purity.
Industrial Production Methods:
Scale-Up: Industrial production methods often involve the use of continuous flow reactors to ensure consistent quality and yield.
Catalysts: Catalysts such as Lewis acids may be employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Acetyl-2-ethylbenzofuran can undergo oxidation reactions to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or even further to a hydrocarbon.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products:
Oxidation Products: Ketones and carboxylic acids.
Reduction Products: Alcohols and hydrocarbons.
Substitution Products: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: 3-Acetyl-2-ethylbenzofuran is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Antimicrobial Agents: Benzofuran derivatives, including this compound, have shown potential as antimicrobial agents.
Medicine:
Drug Development: The compound is being investigated for its potential use in developing new pharmaceuticals, particularly for its antimicrobial and anticancer properties.
Industry:
Material Science: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: 3-Acetyl-2-ethylbenzofuran may exert its effects by inhibiting specific enzymes involved in microbial growth or cancer cell proliferation.
Pathways: The compound can interfere with metabolic pathways critical for the survival of pathogens or cancer cells.
Comparison with Similar Compounds
2-Acetylbenzofuran: Similar in structure but lacks the ethyl group at the 2-position.
3-Acetylbenzofuran: Similar but lacks the ethyl group at the 2-position.
2,3-Diacetylbenzofuran: Contains an additional acetyl group at the 2-position.
Uniqueness:
Structural Features: The presence of both an acetyl group at the 3-position and an ethyl group at the 2-position makes 3-Acetyl-2-ethylbenzofuran unique.
Biological Activity: Its unique structure may contribute to its distinct biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-(2-ethyl-1-benzofuran-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-3-10-12(8(2)13)9-6-4-5-7-11(9)14-10/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEWHHLOSXJICP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2O1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20480789 | |
| Record name | 3-ACETYL-2-ETHYLBENZOFURAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20480789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4265-18-3 | |
| Record name | 3-ACETYL-2-ETHYLBENZOFURAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20480789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















